

A Comparative Guide to Histone Lactylation and Other Post-Translational Modifications

Author: BenchChem Technical Support Team. **Date:** December 2025

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The field of epigenetics has long recognized histone post-translational modifications (PTMs) as critical regulators of gene expression and chromatin architecture. While well-studied modifications like acetylation, methylation, phosphorylation, and ubiquitination have been the focus of extensive research, the recent discovery of histone lactylation has unveiled a novel layer of complexity, directly linking cellular metabolism with epigenetic regulation. This guide provides an objective comparison of the functional differences between histone lactylation and other key histone modifications, supported by experimental data and detailed methodologies.

Introduction to Histone Modifications

Histones are proteins that package DNA into a compact structure called chromatin. PTMs on histone tails, catalyzed by specific enzymes, can alter chromatin structure, making DNA more or less accessible to the transcriptional machinery. These modifications act as a "histone code" that is read by other proteins to regulate a variety of cellular processes.^{[1][2]}

Histone Lactylation: A Link Between Metabolism and Epigenetics

Discovered in 2019, histone lactylation is a PTM where a lactyl group, derived from the metabolic byproduct lactate, is added to a lysine residue on a histone tail.^{[3][4]} This modification has been shown to play a significant role in various physiological and pathological

processes, including inflammation, cancer, and metabolic diseases.[5][6][7] Unlike some other PTMs, lactylation provides a direct mechanism through which the metabolic state of a cell can influence gene expression.[3]

Functional Comparison of Histone Modifications

Histone modifications can be broadly categorized by their general effect on transcription. While acetylation is almost always associated with transcriptional activation, other modifications like methylation can be either activating or repressive depending on the specific lysine residue that is modified.

Modification	Donor Molecule	General Function	Key "Writer" Enzymes	Key "Eraser" Enzymes
Lactylation	Lactyl-CoA (from Lactate)	Transcriptional Activation[3][8]	p300/CBP[9][10]	HDAC1-3[2][11]
Acetylation	Acetyl-CoA	Transcriptional Activation[1][12]	Histone Acetyltransferases (HATs)	Histone Deacetylases (HDACs)
Methylation	S-adenosylmethionine (SAM)	Activation or Repression[13]	Histone Methyltransferases (KMTs)	Histone Demethylases (KDMs)
Phosphorylation	ATP	Diverse roles in cell cycle, DNA repair[14][15]	Kinases	Phosphatases
Ubiquitination	Ubiquitin	Transcriptional regulation, DNA repair[10]	Ubiquitin Ligases	Deubiquitinating Enzymes (DUBs)

Temporal Dynamics: Lactylation vs. Acetylation

A key functional difference between lactylation and acetylation is their temporal dynamics. Studies in M1 macrophages have shown that while both modifications can be induced by stimuli like bacterial exposure, they exhibit different kinetics. Acetylation levels tend to peak and reach a stable state within 6 hours, whereas lactylation shows a more prolonged increase,

continuing for up to 24 hours.[5] This suggests that acetylation may be involved in the initial, rapid response to a stimulus, while lactylation could play a role in later, more sustained cellular responses, such as promoting homeostasis and wound healing.[3][4]

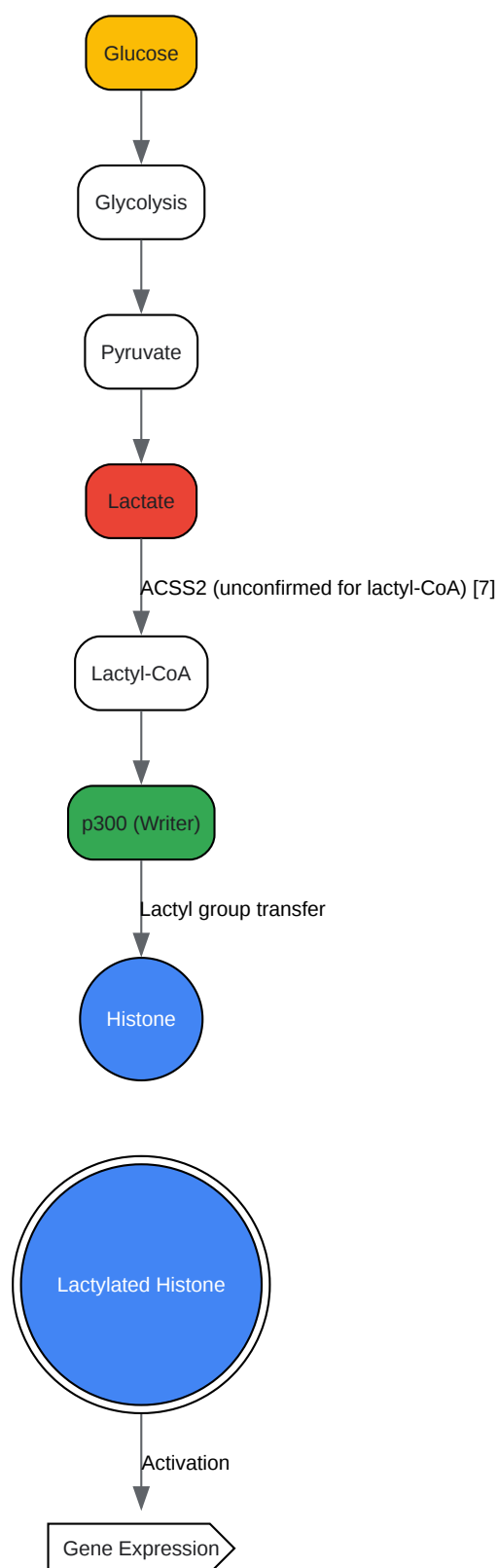
Quantitative Impact on Gene Expression

While both lactylation and acetylation are associated with increased gene expression, their specific targets and the magnitude of their effects can differ. For instance, in macrophages, histone lactylation at the promoters of pro-fibrotic genes is associated with their increased expression.[5] In ocular melanoma, histone lactylation promotes oncogene expression, accelerating tumor development.[5] The development of quantitative assays for lactylation is ongoing, which will enable more precise comparisons with other modifications.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway Leading to Histone Lactylation

The production of lactate through glycolysis is the central metabolic event leading to histone lactylation. Under conditions of high glycolytic flux, such as in cancer cells (the Warburg effect) or during hypoxia, increased intracellular lactate serves as the precursor for this modification.[3][4][8] The enzyme p300, a known histone acetyltransferase, has also been identified as a "writer" of lactylation, capable of transferring the lactyl group from **lactyl-CoA** to histone lysine residues.[9][10]

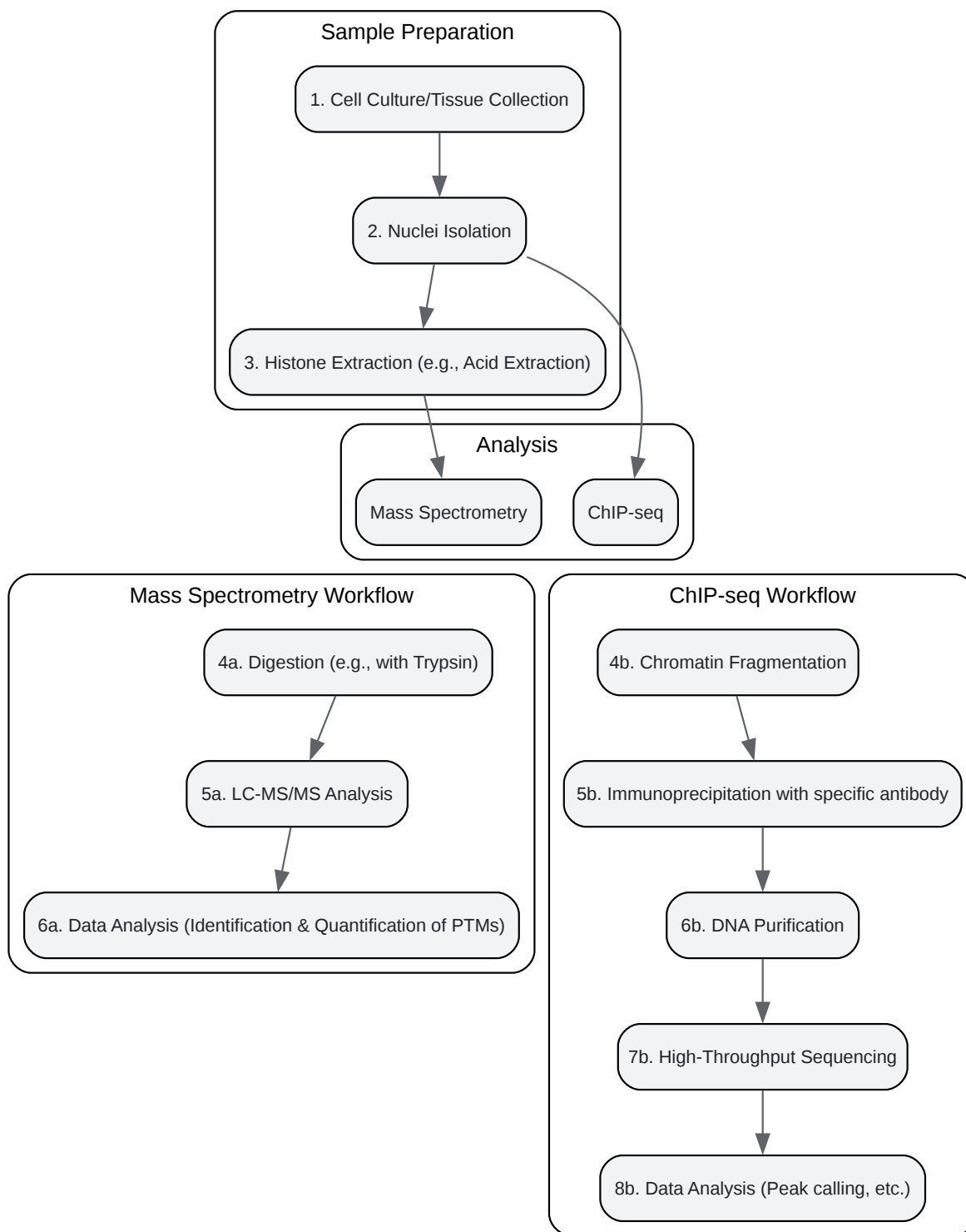


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Signaling pathway of histone lactylation.

Experimental Workflow for Histone Modification Analysis

The analysis of histone modifications typically involves a series of steps from sample preparation to data analysis. Mass spectrometry and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) are two of the most powerful techniques used in this field.[\[16\]](#)[\[17\]](#)
[\[18\]](#)



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General workflow for histone modification analysis.

Detailed Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Lactylation

This protocol is adapted from standard ChIP-seq protocols and can be used to map the genomic locations of histone lactylation.[\[16\]](#)[\[19\]](#)[\[20\]](#)

1. Chromatin Cross-linking and Preparation:

- Harvest cells and cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.
- Quench the reaction with 125 mM glycine.
- Lyse the cells and isolate the nuclei.
- Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average size of 200-500 bp.

2. Immunoprecipitation:

- Pre-clear the chromatin with protein A/G beads.
- Incubate the chromatin overnight at 4°C with an antibody specific for the lactylated histone mark of interest (e.g., anti-H3K18la).
- Add protein A/G beads to capture the antibody-chromatin complexes.
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

3. Elution and DNA Purification:

- Elute the chromatin from the beads.
- Reverse the cross-links by incubating at 65°C overnight with NaCl.

- Treat with RNase A and Proteinase K.
- Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

4. Library Preparation and Sequencing:

- Prepare a sequencing library from the purified DNA.
- Perform high-throughput sequencing.

5. Data Analysis:

- Align the sequencing reads to a reference genome.
- Use peak-calling algorithms to identify regions enriched for the histone lactylation mark.

Mass Spectrometry-Based Analysis of Histone Modifications

This protocol provides a general workflow for the identification and quantification of histone PTMs, including lactylation, using a bottom-up proteomics approach.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

1. Histone Extraction:

- Isolate nuclei from cells or tissues.
- Extract histones using an acid extraction method (e.g., with 0.2 N HCl).[\[26\]](#)
- Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.

2. Histone Digestion:

- Resuspend the purified histones in a suitable buffer.
- Chemically derivatize lysine residues with propionic anhydride to block trypsin cleavage at these sites.

- Digest the histones into peptides using an enzyme like trypsin, which will now primarily cleave after arginine residues.

3. Peptide Derivatization and Desalting:

- Derivatize the newly generated N-termini of the peptides with propionic anhydride.
- Desalt the peptide mixture using C18 StageTips.

4. LC-MS/MS Analysis:

- Separate the peptides by nano-liquid chromatography (nLC).
- Analyze the eluted peptides by tandem mass spectrometry (MS/MS) to determine their mass and sequence.

5. Data Analysis:

- Use specialized software to search the MS/MS spectra against a histone protein database to identify peptides and their modifications.
- Quantify the relative abundance of different PTMs by comparing the signal intensities of the corresponding peptides.

Conclusion

Histone lactylation represents a significant paradigm shift in our understanding of epigenetic regulation, directly linking cellular metabolism to the control of gene expression. While it shares some functional similarities with other activating marks like acetylation, its distinct temporal dynamics and metabolic origins highlight its unique role in cellular physiology and disease. The continued development of advanced analytical techniques will be crucial for further dissecting the intricate interplay between lactylation and other histone modifications, paving the way for novel therapeutic strategies targeting the metabolic-epigenetic axis.

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- To cite this document: BenchChem. [A Comparative Guide to Histone Lactylation and Other Post-Translational Modifications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155978#functional-differences-between-lactylation-and-other-histone-modifications]

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